Terephthalic acid hydrazide

Descripción general

Descripción

Terephthalic acid hydrazide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129950. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that phenolic compounds, which include benzoic acid derivatives, are involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways .

Result of Action

One study suggests that hydrazine derivatives can cause dna damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(hydrazinecarbonyl)benzoic acid . .

Actividad Biológica

Terephthalic acid hydrazide (TAH) is a compound derived from terephthalic acid, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of TAH, including its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by various research studies and case analyses.

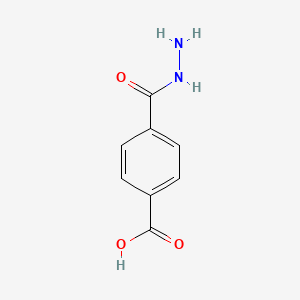

Chemical Structure and Properties

This compound is characterized by its hydrazide functional group attached to a terephthalic acid moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of TAH and its derivatives. The following table summarizes key findings from various studies regarding the antibacterial activity of TAH against different bacterial strains:

The results indicate that TAH exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The zones of inhibition suggest that TAH can be further explored as a potential antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of TAH derivatives on cancer cell lines. A notable study evaluated the potency of these compounds against human colon cancer cells, revealing that certain derivatives exhibited significantly higher toxicity than conventional chemotherapeutics like 5-fluorouracil.

Case Study: Cytotoxicity Against Colon Cancer Cells

A series of benzylidene hydrazides derived from terephthalic acid were tested against HCT116 and HT29 colon cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Relative Potency to 5-FU |

|---|---|---|---|

| Benzylidene Hydrazide 1a | HCT116 | 0.5 | 142 times |

| Benzylidene Hydrazide 2b | HT29 | 0.4 | 141 times |

| Benzylidene Hydrazide 3c | HCT116 | 1.0 | 70 times |

These findings suggest that certain derivatives of TAH have substantial potential as novel anticancer agents, particularly due to their ability to overcome multidrug resistance in cancer therapy .

Mechanistic Insights

The mechanism of action for the biological activities of TAH involves several pathways:

- Antimicrobial Mechanism : The hydrazide group may interact with bacterial cell walls or inhibit essential enzymes, leading to cell death.

- Cytotoxic Mechanism : The structural features of TAH allow it to interact with DNA or other cellular targets, inducing apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Versatile Building Block

Terephthalic acid hydrazide serves as a crucial building block for synthesizing a wide range of heterocyclic compounds. It readily reacts with various reagents, leading to the formation of derivatives such as bis-thiosemicarbazides and bis-1,2,4-triazoles. These intermediates can be further cyclized to yield valuable compounds with potential applications in pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Aminolytic depolymerization of polyester waste.

- Reactions with isothiocyanates , leading to bis-thiosemicarbazides.

- Cyclization reactions with aromatic acids and aldehydes to produce various triazole and thiadiazole derivatives .

Medicinal Chemistry

Cytotoxic Properties

Recent studies have highlighted the cytotoxic potential of benzylidene hydrazides derived from this compound. These compounds have shown significant activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antibacterial Activity

this compound derivatives have also demonstrated notable antibacterial properties. Research has indicated that certain synthesized compounds exhibit effectiveness against multiple bacterial strains, suggesting their utility in developing new antimicrobial agents .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of poly(ester hydrazide) copolymers. These copolymers exhibit unique properties that can be tailored for specific applications, such as coatings and adhesives .

Corrosion Inhibition

Studies have shown that derivatives of this compound function effectively as corrosion inhibitors in acidic environments. The inhibition efficiency can reach up to 97.2% under optimal conditions, making it a promising candidate for protecting metals from corrosion .

Case Studies

Análisis De Reacciones Químicas

Cyclization Reactions with Aromatic Acids

TAH reacts with substituted benzoic acids to form 1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl)benzene derivatives through dehydrative cyclization (phosphorus oxychloride catalysis) .

Reaction Scheme :

Representative Products :

| Aryl Group (Ar) | Product Yield (%) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|

| 4-Nitrobenzene | 78 | 12.5 (S. aureus) |

| 3-Chlorobenzene | 82 | 6.25 (E. coli) |

Condensation with Aldehydes

TAH undergoes Knoevenagel-type condensations with aromatic aldehydes to form bis-Schiff base intermediates, which can be further cyclized to thiazolidinones :

Step 1 :

Step 2 (Cyclization with thioglycolic acid):

Key Findings :

-

4-Fluorobenzaldehyde derivatives showed 92% inhibition against Candida albicans at 50 μg/mL

-

Electron-withdrawing substituents enhance antimicrobial potency

Acylation with Cyclohexanecarbonyl Chloride

TAH reacts with cyclohexanecarbonyl chloride in DMF/pyridine to form N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH) :

Reaction Conditions :

-

Solvent: N,N-dimethylformamide

-

Acid scavenger: Pyridine (0.19 mol ratio)

-

Atmosphere: Argon

-

Yield: Not explicitly reported, but characterized by FTIR and DSC

Stoichiometry :

Formation of Triazolo-Thiadiazole Hybrids

Oxidative cyclization of TAH with CS₂/KOH produces bis- triazolo[3,4-b] thiadiazoles :

Reaction Pathway :

Biological Activity :

-

3,4-Dimethoxyphenyl derivatives exhibited MIC = 3.125 μg/mL against Bacillus subtilis

-

Structure-activity relationship (SAR) studies show enhanced activity with methoxy substituents

Nucleophilic Acyl Substitution

TAH participates in metal-free coupling reactions with N-tosylhydrazones catalyzed by TBAI/TBHP, forming bisamides :

General Reaction :

Advantages :

-

Room-temperature reaction

-

Broad functional group tolerance

Propiedades

IUPAC Name |

4-(hydrazinecarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVPAGODJIOVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299388 | |

| Record name | Terephthalic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46206-74-0 | |

| Record name | 46206-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydrazinocarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Terephthalic acid hydrazide in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. [, , , , ] It readily reacts with different reagents like phenyl/benzyl isothiocyanates, phenyl isocyanate, and phenylphosphonic dichloride, leading to the formation of bis-thiosemicarbazides, bis-semicarbazides, and bis(1,3,4,2-oxadiazaphosphole) derivatives, respectively. [, , ] These intermediates can be further cyclized to yield valuable compounds like bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, bis-1,3,4-oxadiazoles, and triazaphosphole derivatives. [, , ]

Q2: How does the structure of this compound contribute to its application in polymer chemistry?

A2: The presence of two hydrazide groups in this compound makes it an ideal monomer for synthesizing polymers. [] These hydrazide groups can undergo condensation reactions with various difunctional monomers, such as terephthaldehyde or dichloro-s-triazine derivatives, leading to the formation of bishydrazino and bishydrazido-based polymers. [] These polymers often exhibit desirable thermal properties, making them suitable for applications like flame retardants. []

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers frequently utilize Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy to characterize this compound and its derivatives. [] IR spectroscopy helps identify functional groups present in the molecule, while UV spectroscopy provides insights into the electronic transitions within the molecule, aiding in structural elucidation. []

Q4: Are there any studies focusing on the thermal properties of polymers derived from this compound?

A4: Yes, studies have investigated the thermal behavior of s-triazine bishydrazino and bishydrazido-based polymers derived from this compound. [] These polymers have shown good thermal stability and high limited oxygen index (LOI) values, indicating their potential as flame-retardant materials. [] The research also suggests that the type of substituent on the s-triazine core can influence the polymer's thermal properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.